n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a chemical compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants to facilitate the cyclization process .
Another synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: It has been studied for its potential as an inhibitor of various enzymes and biological pathways.
Wirkmechanismus
The mechanism of action of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4(3H)-one
- 2-Amino-thiophene-3-carboxylate derivatives
Uniqueness
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to other thienopyrimidine derivatives. Its potential as a versatile building block for synthesizing more complex molecules further highlights its importance in scientific research .
Eigenschaften
Molekularformel |
C11H14N4OS |
---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
N-propan-2-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
InChI |
InChI=1S/C11H14N4OS/c1-7(2)15-9(16)5-12-10-8-3-4-17-11(8)14-6-13-10/h3-4,6-7H,5H2,1-2H3,(H,15,16)(H,12,13,14) |
InChI-Schlüssel |
FJUWCPCKUGAAPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CNC1=C2C=CSC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.